2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide
Description
This compound features a pyrazolo[1,5-d][1,2,4]triazine core substituted with a 4-bromophenyl group at position 2, a ketone at position 4, and an acetamide side chain at position 4. The acetamide is further functionalized with a 2-chlorobenzyl group. Its molecular formula is C₂₁H₁₇BrClN₅O₂, with an average molecular weight of 483.75 g/mol (calculated).
Properties
CAS No. |
1326838-37-2 |
|---|---|
Molecular Formula |
C20H15BrClN5O2 |
Molecular Weight |
472.73 |
IUPAC Name |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C20H15BrClN5O2/c21-15-7-5-13(6-8-15)17-9-18-20(29)26(24-12-27(18)25-17)11-19(28)23-10-14-3-1-2-4-16(14)22/h1-9,12H,10-11H2,(H,23,28) |
InChI Key |
IIFZAOLQLYPYDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide is a complex organic molecule characterized by a unique structural framework that includes a pyrazolo[1,5-d][1,2,4]triazine core. This compound has garnered interest due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 456.3 g/mol. The presence of bromophenyl and chlorobenzyl substituents suggests multiple sites for biological interaction, enhancing its pharmacological potential.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrN5O2 |
| Molecular Weight | 456.3 g/mol |
| CAS Number | 1326901-35-2 |
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-d][1,2,4]triazine exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound possess activity against various bacterial strains. For instance:
- Compound P25 showed promising antibacterial effects against Staphylococcus aureus and Escherichia coli.
- Compound P29 demonstrated antifungal activity against Candida albicans.
These findings suggest that the compound may be effective in treating infections caused by resistant strains.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazolo derivatives has been well documented. Studies have reported that similar compounds can inhibit the production of pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide synthase (NOS) pathways.
Anticancer Activity
Compounds with a pyrazolo[1,5-d][1,2,4]triazine framework have shown cytotoxic effects against various cancer cell lines:
- MTT assays revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like doxorubicin against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.
- Structure-activity relationship (SAR) studies indicate that the introduction of halogenated phenyl groups enhances anticancer efficacy.
Case Studies
A notable study evaluated the compound's effectiveness in treating cancer in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to untreated controls. The study also highlighted the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 4-bromophenyl group (target compound and ) enhances steric bulk and lipophilicity compared to 4-methoxyphenyl (), which improves solubility due to the methoxy group’s polarity.
Molecular Weight and Purity :
Crystallography and Hydrogen Bonding
- N-(4-Bromophenyl)acetamide Derivatives (e.g., ): Exhibit intramolecular C–H···O hydrogen bonds (S(6) motif) and intermolecular N–H···N interactions, forming 2D networks. These interactions influence crystal packing and stability.
- Target Compound : Expected to show similar hydrogen-bonding patterns, but steric effects from the 2-chlorobenzyl group may alter crystal lattice parameters .
Lipophilicity and Solubility
Protein Binding Potential
- Thioacetamide Analogs (e.g., ): Compounds like N-(4-bromophenyl)-2-((5-methyltriazino[5,6-b]indol-3-yl)thio)acetamide show affinity for kinase targets due to sulfur’s electronegativity.
- Target Compound : The absence of a thioether group may reduce kinase binding but could enhance selectivity for other targets (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
